
1-(Borolan-1-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Borolan-1-yl)-1H-pyrrole is an organoboron compound that features a boron atom bonded to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Borolan-1-yl)-1H-pyrrole typically involves the reaction of pyrrole with a boron-containing reagent. One common method is the reaction of pyrrole with boronic acid or boronic ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Borolan-1-yl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron moiety to other functional groups.
Substitution: The boron atom can be substituted with other groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Borolan-1-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as boron-doped polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1-(Borolan-1-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with biomolecules, influencing their structure and function. This interaction can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Borolan-1-yl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(Borolan-1-yl)-1H-thiophene: Contains a thiophene ring instead of a pyrrole ring.
1-(Borolan-1-yl)-1H-furan: Features a furan ring in place of the pyrrole ring.
Uniqueness
1-(Borolan-1-yl)-1H-pyrrole is unique due to its specific electronic and steric properties conferred by the pyrrole ring. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
192522-31-9 |
|---|---|
Formule moléculaire |
C8H12BN |
Poids moléculaire |
133.00 g/mol |
Nom IUPAC |
1-(borolan-1-yl)pyrrole |
InChI |
InChI=1S/C8H12BN/c1-2-6-9(5-1)10-7-3-4-8-10/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
YISBNVMBSNMRLJ-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCC1)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


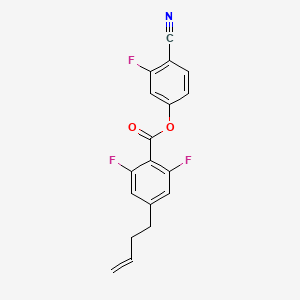
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)

![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
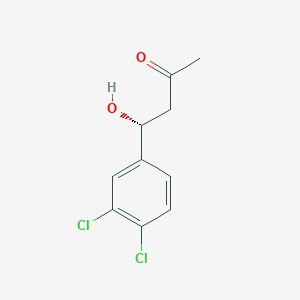
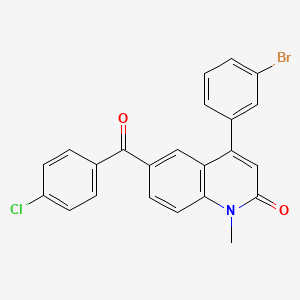
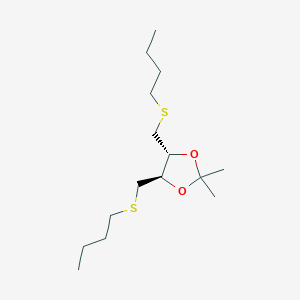
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

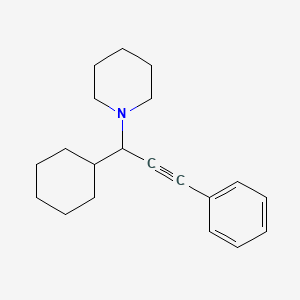

-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
